

Methyl Cyanoacetate: A Comprehensive Technical Guide to its Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl cyanoacetate	
Cat. No.:	B150501	Get Quote

Introduction: **Methyl cyanoacetate** (MCA) is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses.[1] Its bifunctional nature, characterized by the presence of both a cyano and an ester group attached to a central methylene unit, imparts unique reactivity that is leveraged in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physical properties, and diverse reactivity of **methyl cyanoacetate**, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Methyl cyanoacetate is an alkyl cyanoacetate ester with the molecular formula C4H5NO2.[2] [3] The core of its structure is an active methylene group flanked by two electron-withdrawing groups: a nitrile (-C≡N) and a methyl ester (-COOCH3). This structural arrangement is fundamental to its chemical behavior.

Caption: Chemical structure of **Methyl Cyanoacetate**.

Table 1: Chemical Identifiers for Methyl Cyanoacetate



Identifier	Value	Reference(s)
IUPAC Name	methyl 2-cyanoacetate	[4]
CAS Number	105-34-0	[5]
Molecular Formula	C4H5NO2	[3][5]
Molecular Weight	99.09 g/mol	[3][4][5]
SMILES String	COC(=O)CC#N	[3][4][5]
InChI Key	ANGDWNBGPBMQHW- UHFFFAOYSA-N	[3][4][5]
Linear Formula	NCCH2COOCH3	[5]

Physical and Spectroscopic Properties

Methyl cyanoacetate is a clear, colorless to very slightly yellow liquid under standard conditions.[2][6] It is miscible with organic solvents like ethanol and diethyl ether but is practically insoluble in water.[6][7]

Table 2: Physical Properties of Methyl Cyanoacetate

Property	Value	Reference(s)
Melting Point	-13 °C	[5][6]
Boiling Point	204-207 °C	[5][6]
Density	1.123 g/mL at 25 °C	[5][8]
Refractive Index (n20/D)	1.417 - 1.419	[5][6]
Vapor Pressure	0.2 mmHg at 20 °C	[5][8]
Vapor Density	3.41 (vs air)	[5][8]
Flash Point	110 °C (closed cup)	[5][6]
Water Solubility	54 g/L at 20 °C	[8]



Table 3: Spectroscopic Data for Methyl Cyanoacetate

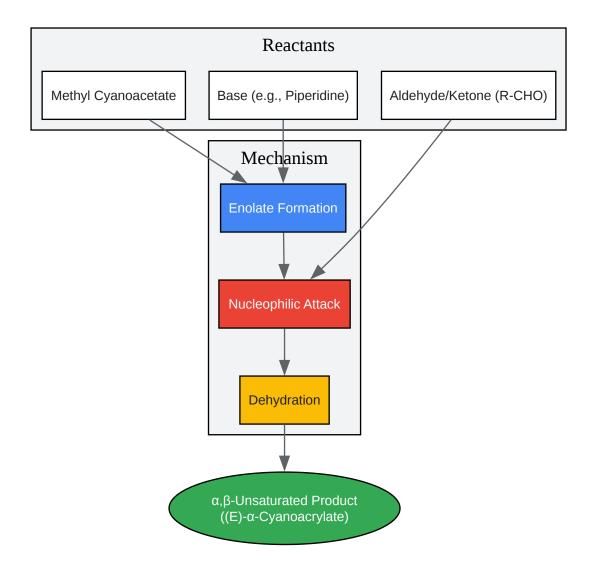
Spectrum Type	Key Features	Reference(s)
¹H NMR (CDCl₃)	δ (ppm): 3.51 (s, 2H, CH ₂), 3.79 (s, 3H, OCH ₃)	[9][10]
¹³ C NMR (CDCl ₃)	δ (ppm): 25.0 (CH ₂), 53.5 (OCH ₃), 114.0 (CN), 164.0 (C=O)	[9]
IR (KBr)	ν (cm ⁻¹): 2217 (C≡N stretch), 1715 (C=O stretch)	

Chemical Reactivity

The reactivity of **methyl cyanoacetate** is dominated by its active methylene group, the protons of which are acidic due to the electron-withdrawing effects of the adjacent cyano and ester functionalities. This allows for the easy formation of a resonance-stabilized carbanion, which is a potent nucleophile.[7][11]

One of the most significant reactions involving **methyl cyanoacetate** is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form an α,β -unsaturated product, typically an (E)- α -cyanoacrylate.[7] The reaction is a cornerstone for carbon-carbon bond formation.[12]





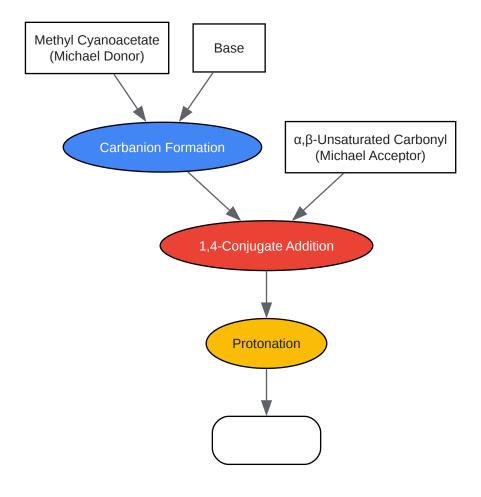
Click to download full resolution via product page

Caption: Signaling pathway for the Knoevenagel condensation.

The reaction mechanism proceeds via the formation of a resonance-stabilized enolate from **methyl cyanoacetate**, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β -unsaturated product.

As a source of a soft, resonance-stabilized carbanion, **methyl cyanoacetate** is an excellent Michael donor in 1,4-conjugate addition reactions.[11][13] It adds to Michael acceptors, such as α,β -unsaturated carbonyl compounds, to form a new carbon-carbon bond at the β -carbon of the acceptor.[11] This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other complex molecules.[14][15]





Click to download full resolution via product page

Caption: Logical relationship in a Michael addition reaction.

Methyl cyanoacetate is a key reactant in the Guareschi-Thorpe condensation for the synthesis of substituted pyridines.[16] This multi-component reaction typically involves the condensation of two equivalents of a cyanoacetic ester with a ketone in the presence of ammonia, leading to the formation of a dihydropyridine intermediate which then oxidizes to the corresponding pyridine derivative.[16][17] A modern, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[17][18]

The ester and cyano groups of **methyl cyanoacetate** can be hydrolyzed under acidic or basic conditions. Acidic hydrolysis, for instance with aqueous hydrochloric acid, can convert the ester to cyanoacetic acid.[19] Under more vigorous conditions, the cyano group can also be hydrolyzed to a carboxylic acid, ultimately yielding malonic acid derivatives.[19]

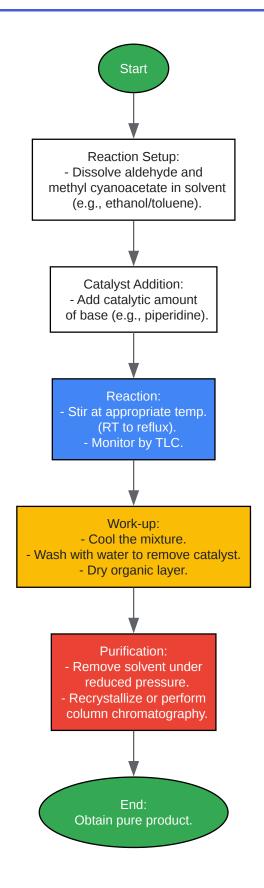


While **methyl cyanoacetate** itself is stable, the corresponding cyanoacetic acid, formed upon hydrolysis, can undergo decarboxylation upon heating to yield acetonitrile (CH₃CN) and carbon dioxide.[20] This reactivity is important in synthetic sequences where the cyanoacetic ester moiety is used to activate a position for C-C bond formation, after which the carboxyl group is removed.

Experimental Protocols

This protocol is a general procedure adapted from literature methods for the synthesis of (E)- α -cyanoacrylates.[21][22]





Click to download full resolution via product page

Caption: Experimental workflow for a Knoevenagel condensation.



Materials:

- Aromatic aldehyde (1.0 mmol)
- Methyl cyanoacetate (1.0 mmol)
- Piperidine (catalytic amount, e.g., 0.1 mmol)
- Toluene or Ethanol (10 mL)
- Anhydrous sodium sulfate
- Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

- Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and methyl cyanoacetate (1.0 mmol) dissolved in a suitable solvent like toluene (10 mL).[21]
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.[21]
- Reaction Conditions: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the aldehyde).[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[21][12]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the
 mixture to a separatory funnel and wash with water to remove the catalyst and any watersoluble byproducts.
- Isolation: Separate the organic layer and dry it over an anhydrous dehydrating agent, such as sodium sulfate.[21]
- Purification: Remove the solvent under reduced pressure. The crude product can then be
 purified by recrystallization from a suitable solvent (e.g., ethanol) or by column
 chromatography on silica gel to yield the pure cyanoacrylate product.[12]

This protocol is based on the principles of ester hydrolysis under acidic conditions.[19]



Materials:

- Methyl cyanoacetate (1 mole)
- Aqueous Hydrochloric Acid (e.g., 6M HCl, in a molar ratio of 0.25-0.55 moles of HCl per mole of ester)[19]
- Water (10-15 moles per mole of ester)[19]
- Round-bottom flask with reflux condenser and heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask, combine methyl cyanoacetate, water, and aqueous hydrochloric acid in the molar ratios specified above.[19]
- Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C under reflux.[19] The reaction time will vary depending on the exact temperature and concentration.
- Monitoring: The reaction can be monitored by TLC or by quenching aliquots and analyzing
 via ¹H NMR to observe the disappearance of the methyl ester signal.
- Isolation: After the reaction is complete, cool the mixture. The cyanoacetic acid product can
 be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by
 removal of the solvent under reduced pressure. Further purification may be achieved by
 recrystallization.

Applications in Synthesis

Methyl cyanoacetate is an intermediate in the production of a wide range of valuable compounds:

- Pharmaceuticals: It is a precursor for the synthesis of various drugs, including caffeine and Vitamin B6.[7]
- Agrochemicals: It is used in the synthesis of herbicides and other biologically active compounds for agriculture.[2][5]



- Adhesives: It is a key intermediate in the preparation of α-cyanoacrylate adhesives, commonly known as superglues.[6][23]
- Dyes and Polymers: It serves as a building block for certain dyes and as a UV absorber or stabilizer.[6][23]
- Fine Chemicals: It is used to synthesize malononitrile and various 1,2,5-tricarbonyl compounds.[2][23]

Conclusion: **Methyl cyanoacetate**'s unique chemical structure, centered around an active methylene group, makes it a highly reactive and versatile C2 synthon in organic chemistry. Its participation in fundamental C-C bond-forming reactions like the Knoevenagel condensation and Michael addition, along with its role in synthesizing heterocyclic systems, underscores its importance. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective application in research, drug development, and the chemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Methyl cyanoacetate | C4H5NO2 | CID 7747 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. シアノ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. manavchem.com [manavchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cas 105-34-0, Methyl cyanoacetate | lookchem [lookchem.com]
- 9. Methyl cyanoacetate(105-34-0) 1H NMR [m.chemicalbook.com]



- 10. spectrabase.com [spectrabase.com]
- 11. Michael addition reaction Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Michael Addition [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Methyl Cyanoacetate Explore the Science & Experts | ideXlab [idexlab.com]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. Advanced Guareschi

 —Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate RSC Advances (RSC Publishing)
 DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. US3723499A Process for the production of cyanoacetic acid Google Patents [patents.google.com]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Methyl cyanoacetate | 105-34-0 [chemicalbook.com]
- To cite this document: BenchChem. [Methyl Cyanoacetate: A Comprehensive Technical Guide to its Chemical Structure and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150501#methyl-cyanoacetate-chemical-structure-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com